molecular formula C9H9NO3 B579863 2-Phenylmethoxyiminoacetic acid CAS No. 77845-97-7

2-Phenylmethoxyiminoacetic acid

Cat. No. B579863
CAS RN: 77845-97-7
M. Wt: 179.175
InChI Key: RLNKZSXNEFJASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylmethoxyiminoacetic acid, also known as [(Phenylmethoxy)imino]acetic Acid, is an intermediate in the synthesis of Benzydamine hydrochloride related impurities . It has a molecular weight of 179.17 and a molecular formula of C9H9NO3 .


Molecular Structure Analysis

The molecular structure of 2-Phenylmethoxyiminoacetic acid includes a phenylmethoxyimino group and an acetic acid group . The canonical SMILES representation is C1=CC=C(C=C1)CON=CC(=O)O .


Physical And Chemical Properties Analysis

2-Phenylmethoxyiminoacetic acid is an off-white solid . It has a topological polar surface area of 58.9Ų and a XLogP3 of 1.8 . It has a hydrogen bond acceptor count of 4 and a hydrogen bond donor count of 1 .

Scientific Research Applications

Pharmacological Profile Expansion

Research has shown that derivatives of phenoxyacetic acid, which are structurally related to 2-phenylmethoxyiminoacetic acid, have been investigated for their hypolipidaemic and antiplatelet activities. In a study, compounds derived from phenoxyacetic acid demonstrated significant hypolipidaemic activity in both normolipidaemic and hypercholesterolaemic rats, effectively reducing total cholesterol and LDL-cholesterol levels without affecting HDL-cholesterol and triglyceride concentrations. Additionally, these compounds exhibited antiplatelet activity in vitro, suggesting potential for the treatment of hyperlipidaemia and thrombotic diseases (Pérez‐Pastén et al., 2006).

Role in Diabetes Treatment

Another area of research involving similar molecular structures to 2-phenylmethoxyiminoacetic acid is the study of free fatty acid receptor 1 (FFA1) agonists for the treatment of type 2 diabetes. A specific phenoxyacetic acid derivative was identified as a potent FFA1 agonist, demonstrating significant improvement in oral glucose tolerance in mice and a reduction in glucose levels in diabetic models. This highlights the potential of these compounds as drug candidates for diabetes mellitus treatment (Wang et al., 2015).

properties

IUPAC Name

2-phenylmethoxyiminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9(12)6-10-13-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNKZSXNEFJASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylmethoxyiminoacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.